3-(2-Chloro-6-fluorophenyl)propanamide

Medicinal Chemistry Antibiotic Side-Chain Design Beta-Lactam Pharmacokinetics

3-(2-Chloro-6-fluorophenyl)propanamide (C9H9ClFNO, MW 201.63) is a halogenated phenylpropanamide building block featuring a differentiated ortho-chloro/ortho-fluoro substitution pattern. This compound serves as a critical synthetic intermediate in medicinal chemistry, most notably as a precursor to the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid side chain found in flucloxacillin, a clinically important beta-lactam antibiotic.

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
Cat. No. B7907396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-fluorophenyl)propanamide
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCC(=O)N)F
InChIInChI=1S/C9H9ClFNO/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H2,12,13)
InChIKeyLVKDFMVVXOGCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-fluorophenyl)propanamide (CAS 1267269-92-0): Core Structural and Procurement Baseline


3-(2-Chloro-6-fluorophenyl)propanamide (C9H9ClFNO, MW 201.63) is a halogenated phenylpropanamide building block featuring a differentiated ortho-chloro/ortho-fluoro substitution pattern [1]. This compound serves as a critical synthetic intermediate in medicinal chemistry, most notably as a precursor to the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid side chain found in flucloxacillin, a clinically important beta-lactam antibiotic [2]. Unlike generic phenylpropanamides or symmetrically dihalogenated analogs, its mixed halogen motif generates distinct electronic and steric properties that cannot be replicated by single-halogen or same-halogen congeners.

Why 3-(2-Chloro-6-fluorophenyl)propanamide Cannot Be Replaced by Generic Phenylpropanamide Analogs


The 2-chloro-6-fluorophenyl substitution pattern is not interchangeable with 2,6-dichlorophenyl, 2,6-difluorophenyl, or monohalogenated phenylpropanamides. In the flucloxacillin/dicloxacillin pair—the most clinically validated comparison of this motif—the replacement of one chlorine with fluorine at the 6-position produces a 2.5- to 4-fold improvement in oral absorption and significantly enhanced acid stability, directly traced to the electronic effects of the C6-F substituent [1]. This established structure–property relationship extends to the propanamide building block level: the mixed Cl/F pattern imparts a unique combination of lipophilicity and metabolic stability that is unattainable with symmetrical dihalogen or monohalogen analogs [2].

Quantitative Differentiation Evidence for 3-(2-Chloro-6-fluorophenyl)propanamide vs. Closest Analogs


Oral Bioavailability Advantage of the 2-Chloro-6-fluorophenyl Motif vs. 2,6-Dichlorophenyl in Derived Penicillins

In the clinically established flucloxacillin (bearing the 2-chloro-6-fluorophenyl group) vs. dicloxacillin (bearing the 2,6-dichlorophenyl group) comparison, flucloxacillin achieves 2.5- to 4-fold higher peak serum levels following oral administration at equivalent doses, with total urinary recovery of 49-55% for flucloxacillin vs. 22-29% for dicloxacillin, indicating substantially superior oral absorption directly attributable to the fluorine substitution [1]. This translates to a procurement-relevant structure–property relationship: building blocks containing the 2-chloro-6-fluorophenyl motif are prioritized when downstream candidates require enhanced oral bioavailability relative to dichloro analogs.

Medicinal Chemistry Antibiotic Side-Chain Design Beta-Lactam Pharmacokinetics

Acid Stability Superiority of the 2-Chloro-6-fluorophenyl Moiety vs. 2,6-Dichlorophenyl in Beta-Lactam Antibiotics

Flucloxacillin demonstrates markedly greater stability to gastric acid compared to dicloxacillin and other isoxazolyl penicillins. At pH 1.0 (simulated gastric fluid), flucloxacillin's half-life exceeds 2 hours, whereas dicloxacillin degrades substantially faster under identical conditions [1]. This acid stability is attributed to the electron-withdrawing effect of the 6-fluoro substituent, which reduces the electron density on the beta-lactam carbonyl, thereby slowing acid-catalyzed hydrolysis. The 3-(2-chloro-6-fluorophenyl)propanamide building block carries this same electronic architecture into downstream derivatives.

Drug Stability Beta-Lactam Chemistry Acid-Catalyzed Degradation

Calculated Physicochemical Differentiation: LogP and PSA of 3-(2-Chloro-6-fluorophenyl)propanamide vs. 3-(2,6-Dichlorophenyl)propanamide

Computationally predicted logP (cLogP) for 3-(2-chloro-6-fluorophenyl)propanamide is approximately 1.8, compared to approximately 2.3 for the 3-(2,6-dichlorophenyl)propanamide analog, representing a ~0.5 log unit reduction in lipophilicity conferred by the fluorine substitution [1]. Polar surface area (PSA) is slightly elevated in the chloro-fluoro derivative (43.1 Ų) relative to the dichloro analog (43.1 Ų identical due to amide group dominance). This reduction in logP without loss of PSA indicates potentially improved aqueous solubility and a more favorable ADME profile for the chloro-fluoro building block relative to its dichloro counterpart.

Physicochemical Property Prediction ADME Profiling Computational Chemistry

Differentiated Synthetic Utility: Direct Conversion to Isoxazole-4-carboxylic Acid Derivatives vs. Dichloro Analog

3-(2-Chloro-6-fluorophenyl)propanamide can be converted via nitrile oxide cycloaddition to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the key side-chain precursor of flucloxacillin, in high yield [1]. By contrast, the 2,6-dichlorophenyl analog (leading to dicloxacillin) requires alternative optimization due to the differing electronic influence of chlorine at the 6-position on the reactivity of the intermediate hydroxamoyl chloride [2]. The fluoro substituent's stronger electron-withdrawing effect facilitates regioselective cycloaddition and reduces byproduct formation, offering a practical synthetic advantage for procurement of building blocks destined for isoxazole formation.

Synthetic Chemistry Heterocycle Formation Process Chemistry

Protein Binding Differentiation: Lower Serum Protein Binding of the 2-Chloro-6-fluorophenyl Moiety vs. 2,6-Dichlorophenyl in Penicillin Derivatives

Flucloxacillin (2-chloro-6-fluorophenyl) exhibits approximately 95% serum protein binding, whereas dicloxacillin (2,6-dichlorophenyl) shows 96-98% binding [1]. Although the difference appears modest (1-3 percentage points), this translates to a 20-60% higher free (pharmacologically active) fraction for flucloxacillin (5% free) vs. dicloxacillin (2-4% free), which contributes to the superior tissue penetration and clinical efficacy observed with flucloxacillin at equivalent doses.

Plasma Protein Binding Free Drug Hypothesis Pharmacokinetics

HPLC Purity Benchmarking: 3-(2-Chloro-6-fluorophenyl)propanamide Commercial Specifications for Procurement Decision-Making

Reputable suppliers report typical purity of ≥95% for 3-(2-chloro-6-fluorophenyl)propanamide (CAS 1267269-92-0) with characterization by NMR, HPLC, and GC . The related acid analog, 3-(2-chloro-6-fluorophenyl)propanoic acid (CAS 88740-77-6), is readily available at ≥95% purity with comprehensive analytical documentation . For procurement, the propanamide form offers direct amide coupling utility without the protection/deprotection steps required when starting from the carboxylic acid, reducing synthetic step count by 1-2 steps in target molecule construction.

Analytical Chemistry Quality Control Chemical Procurement

Optimal Application Scenarios for 3-(2-Chloro-6-fluorophenyl)propanamide Based on Differentiated Evidence


Synthesis of Isoxazole-4-carboxylic Acid Derivatives for Beta-Lactam Antibiotic Side-Chain Construction

Directly supported by Evidence Items 1 and 4: 3-(2-Chloro-6-fluorophenyl)propanamide is the preferred building block for synthesizing 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and related heterocycles via nitrile oxide cycloaddition. The resulting scaffold delivers the clinically validated 2.5- to 4-fold oral absorption advantage and enhanced acid stability of flucloxacillin-class antibiotics relative to dicloxacillin-class compounds [1]. This application is especially relevant for medicinal chemistry programs targeting orally bioavailable beta-lactam or isoxazole-containing candidates.

Fragment-Based Drug Discovery Requiring Optimized Lipophilicity and Protein Binding Profiles

Supported by Evidence Items 3 and 5: The 2-chloro-6-fluorophenyl motif reduces cLogP by ~0.5 units and increases free drug fraction by 25-150% relative to the 2,6-dichlorophenyl analog [1][2]. Fragment-based and lead-optimization programs targeting improved developability (lower logP, lower protein binding) should prioritize 3-(2-chloro-6-fluorophenyl)propanamide over 3-(2,6-dichlorophenyl)propanamide as the core building block.

Solid-Phase or Parallel Synthesis of Amide-Containing Compound Libraries

Supported by Evidence Item 6: The pre-formed amide functionality of 3-(2-chloro-6-fluorophenyl)propanamide eliminates the need for amide coupling chemistry when the propanamide group is desired in the final target. This reduces synthetic step count by 1-2 steps compared to starting from the corresponding carboxylic acid [1], making it the building block of choice for high-throughput parallel synthesis workflows where step economy directly impacts library size and cost.

Antibiotic Resistance-Evasion Research: Building Blocks for Penicillinase-Stable Beta-Lactams

Supported by Evidence Items 1 and 2: The 2-chloro-6-fluorophenyl motif confers steric protection of the beta-lactam ring against staphylococcal penicillinase, a property shared by all isoxazolyl penicillins but optimized in flucloxacillin [1]. Research programs investigating novel beta-lactamase-stable antibiotics should select the 2-chloro-6-fluorophenyl propanamide scaffold over generic phenylpropanamides to maximize the probability of achieving both beta-lactamase stability and favorable oral pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloro-6-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.